Technical Monograph: N-Methyl Tetrafluorophthalimide
Technical Monograph: N-Methyl Tetrafluorophthalimide
Topic: N-Methyl Tetrafluorophthalimide: Synthesis, Reactivity, and Applications Content Type: Technical Monograph Audience: Research Scientists, Medicinal Chemists, and Materials Engineers
A Versatile Scaffold for Diversification and n-Type Semiconductor Design[1]
Executive Summary
N-Methyl-4,5,6,7-tetrafluorophthalimide (CAS 33795-85-6) represents a critical building block in both medicinal chemistry and organic electronics. Distinguished by its electron-deficient perfluorinated aromatic ring fused to an imide core, this molecule serves as a "privileged scaffold." Its high electron affinity makes it an ideal candidate for n-type electron transport materials (ETMs) in organic photovoltaics (OPV), while its susceptibility to regioselective nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The fluorination of the phthalimide core drastically alters the electronic landscape compared to its non-fluorinated parent, lowering the LUMO energy and activating the ring toward nucleophilic attack.
| Property | Specification |
| IUPAC Name | 4,5,6,7-Tetrafluoro-2-methyl-1H-isoindole-1,3(2H)-dione |
| CAS Number | 33795-85-6 |
| Molecular Formula | |
| Molecular Weight | 233.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 157–161 °C |
| Solubility | Soluble in DCM, DMF, DMSO, Acetonitrile; Insoluble in Water |
| Electronic Character | Strong Electron Acceptor (n-type) |
Synthesis Protocol: Cyclocondensation Route[1]
Rationale
While various methods exist, the Glacial Acetic Acid Route is the most robust for laboratory-scale synthesis. Unlike DMF-based routes, which can occasionally lead to decarboxylation side-products or complicate workup due to high boiling points, acetic acid serves as both solvent and catalyst, driving the dehydration of the intermediate amic acid.
Step-by-Step Methodology
Reagents:
-
Tetrafluorophthalic anhydride (1.0 eq)
-
Methylamine (2.0 eq, typically as 40% aq. solution or HCl salt with base)
-
Glacial Acetic Acid (Solvent volume: ~5-10 mL per gram of anhydride)[1]
Protocol:
-
Setup: Charge a round-bottom flask with tetrafluorophthalic anhydride and glacial acetic acid.
-
Addition: Add methylamine dropwise at room temperature. Note: The reaction is exothermic; a cooling bath may be required for large scales.
-
Cyclization: Equip the flask with a reflux condenser. Heat the mixture to reflux (~118 °C) for 3–5 hours. The initial suspension will clear as the anhydride reacts, followed by potential precipitation of the imide upon cooling.
-
Workup: Cool the solution to room temperature. Pour the mixture into ice-cold water (5x reaction volume) to precipitate the product.
-
Purification: Filter the white solid. Wash copiously with water to remove residual acid.[1] Recrystallize from ethanol or a DCM/Hexane mixture if high purity (>99%) is required for electronic applications.
Process Visualization[1]
Reactivity Profile: Regioselective
The defining feature of N-Methyl tetrafluorophthalimide is its reactivity toward nucleophiles. The four fluorine atoms are not equivalent in reactivity; the positions para to the carbonyl groups (positions 4 and 7) are significantly more activated than the meta positions (5 and 6) due to the resonance-stabilizing effect of the carbonyl on the Meisenheimer complex intermediate.
Mechanism & Regiochemistry[1][8]
-
Primary Attack: Nucleophiles (amines, thiols, alkoxides) predominantly attack C-4.
-
Secondary Attack: If a second equivalent of nucleophile is added, substitution typically occurs at C-6 (meta to the first substituent) or C-7, depending on the steric and electronic nature of the first nucleophile.
-
Leaving Group: Fluoride anion (
).[1][2]
Reaction Pathway Diagram[1]
Applications in Research & Development
Medicinal Chemistry: Bioactive Scaffolds
The compound serves as a precursor for fluorinated thalidomide analogs. The introduction of fluorine enhances metabolic stability and lipophilicity.
-
Anti-angiogenesis: Derivatives synthesized via
with amino-barbituric acids have shown potency in inhibiting microvessel outgrowth (angiogenesis), a key pathway in tumor growth. -
Enzyme Inhibition: The scaffold is used to create inhibitors for specific enzymes where the electron-deficient ring interacts with nucleophilic residues in the active site.
Materials Science: Organic Electronics
-
Electron Transport Materials (ETM): Due to the high electronegativity of the four fluorine atoms and the imide groups, the molecule possesses a low-lying LUMO (Lowest Unoccupied Molecular Orbital). This facilitates electron injection and transport in OLEDs and n-type organic transistors.[1]
-
Polymer Precursors: The N-methyl group can be substituted or the imide hydrolyzed to form monomers for fluorinated polyimides, which are valued for their thermal stability and low dielectric constants.
Safety & Handling Protocols
-
Hazards: The compound is an irritant to eyes, skin, and the respiratory system.
-
Fluoride Release: Under strongly basic conditions or high temperatures, fluoride ions may be liberated. Glassware etching is possible during aggressive reactions; use PTFE or resistant vessels if generating free fluoride.[1]
-
Storage: Store in a cool, dry place. The imide ring is hydrolytically stable under neutral conditions but will open to the amic acid in the presence of strong bases.
References
-
Synthesis & Reactivity
-
Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids. (2016).[3] ChemMedChem.
-
-
Regioselectivity Mechanisms
-
Material Properties (General Fluorinated Imides)
-
Electron Transporting Materials Based on n-Type Polymers in Inverted Perovskite Solar Cells. (2024). ResearchGate.[1]
-
-
Chemical Data
-
N-Methyl-4,5,6,7-tetrafluorophthalimide Product Data. Biosynth.[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting Regioselectivity in Nucleophilic Aromatic Substitution [ouci.dntb.gov.ua]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. Current status of electron transport layers in perovskite solar cells: materials and properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
